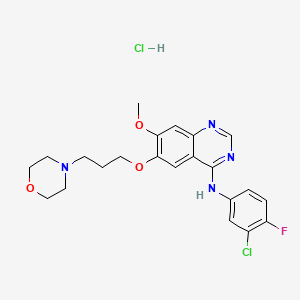

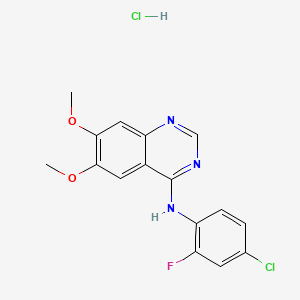

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de ZM 306416 est un inhibiteur puissant de la tyrosine kinase du récepteur du facteur de croissance de l'endothélium vasculaire (VEGFR). Il est également connu pour inhiber le récepteur du facteur de croissance épidermique (EGFR) avec une grande efficacité. Le composé a montré des effets antiprolifératifs importants dans diverses études in vitro et in vivo, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les domaines de l'oncologie et de l'angiogenèse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de ZM 306416 implique plusieurs étapes, à partir des dérivés de quinazoline appropriés. Les étapes clés comprennent :

Formation du noyau quinazoline : Ceci est généralement obtenu par cyclisation de dérivés d'acide anthranilique avec du formamide ou des réactifs similaires.

Réactions de substitution : L'introduction des substituants chloro et fluoro sur le cycle phényle est effectuée à l'aide d'agents halogénants appropriés.

Méthoxylation : Les groupes diméthoxy sont introduits par des réactions de méthylation à l'aide de réactifs tels que le sulfate de diméthyle ou l'iodure de méthyle.

Formation de chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate, ce qui améliore la solubilité et la stabilité du composé

Méthodes de production industrielle

La production industrielle du chlorhydrate de ZM 306416 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent :

Réacteurs discontinus ou à flux continu : Pour garantir des conditions de réaction cohérentes et une évolutivité.

Techniques de purification : Telles que la recristallisation, la chromatographie et l'extraction par solvant pour atteindre des niveaux de pureté élevés

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de ZM 306416 subit principalement :

Réactions de substitution : En raison de la présence d'atomes d'halogène, il peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le noyau quinazoline peut subir des réactions redox dans des conditions spécifiques.

Hydrolyse : Le sel de chlorhydrate peut s'hydrolyser en milieu acide ou basique

Réactifs et conditions courants

Agents halogénants : Pour les réactions de substitution.

Agents oxydants et réducteurs : Tels que le peroxyde d'hydrogène ou le borohydrure de sodium pour les réactions redox.

Acides et bases : Pour les réactions d'hydrolyse

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazoline substitués, qui peuvent être modifiés ultérieurement pour des applications de recherche spécifiques .

Applications de la recherche scientifique

Le chlorhydrate de ZM 306416 a un large éventail d'applications dans la recherche scientifique :

Oncologie : Il est utilisé pour étudier l'inhibition du VEGFR et de l'EGFR dans les cellules cancéreuses, fournissant des informations sur la croissance tumorale et les métastases.

Angiogenèse : Le composé est précieux dans la recherche axée sur la formation de nouveaux vaisseaux sanguins, ce qui est crucial dans le cancer et les maladies cardiovasculaires.

Découverte de médicaments : Le chlorhydrate de ZM 306416 sert de composé de tête pour le développement de nouveaux inhibiteurs ciblant le VEGFR et l'EGFR.

Signalisation cellulaire : Il est utilisé pour étudier les voies impliquées dans la prolifération cellulaire, la survie et l'apoptose

Mécanisme d'action

Le chlorhydrate de ZM 306416 exerce ses effets en inhibant l'activité tyrosine kinase du VEGFR et de l'EGFR. Cette inhibition bloque les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Les cibles moléculaires comprennent :

VEGFR : L'inhibition du VEGFR perturbe l'angiogenèse, réduisant l'apport de nutriments et d'oxygène aux tumeurs.

EGFR : L'inhibition de l'EGFR empêche l'activation des voies impliquées dans la croissance et la division cellulaires

Applications De Recherche Scientifique

ZM 306416 hydrochloride has a wide range of applications in scientific research:

Oncology: It is used to study the inhibition of VEGFR and EGFR in cancer cells, providing insights into tumor growth and metastasis.

Angiogenesis: The compound is valuable in research focused on the formation of new blood vessels, which is crucial in both cancer and cardiovascular diseases.

Drug discovery: ZM 306416 hydrochloride serves as a lead compound for developing new inhibitors targeting VEGFR and EGFR.

Cell signaling: It is used to investigate the pathways involved in cell proliferation, survival, and apoptosis

Mécanisme D'action

ZM 306416 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include:

VEGFR: Inhibition of VEGFR disrupts angiogenesis, reducing the supply of nutrients and oxygen to tumors.

EGFR: Inhibition of EGFR prevents the activation of pathways involved in cell growth and division

Comparaison Avec Des Composés Similaires

Composés similaires

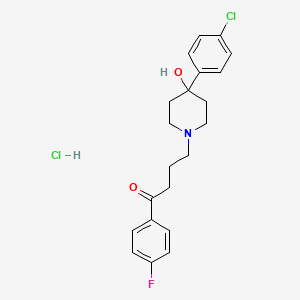

Chlorhydrate de ZM 323881 : Un autre inhibiteur du VEGFR avec des propriétés similaires, mais une puissance et une sélectivité différentes.

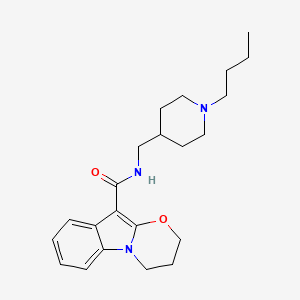

Gefitinib : Un inhibiteur de l'EGFR utilisé en thérapie anticancéreuse, avec une structure chimique et un mécanisme d'action différents.

Erlotinib : Un autre inhibiteur de l'EGFR avec des applications cliniques dans le cancer du poumon non à petites cellules

Unicité

Le chlorhydrate de ZM 306416 est unique en raison de son inhibition double du VEGFR et de l'EGFR, ce qui en fait un outil polyvalent dans la recherche sur le cancer. Sa forte puissance et sa sélectivité pour ces récepteurs le distinguent des autres inhibiteurs .

Propriétés

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUXIROMWPQVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

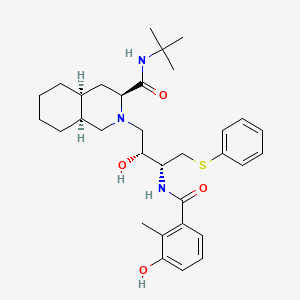

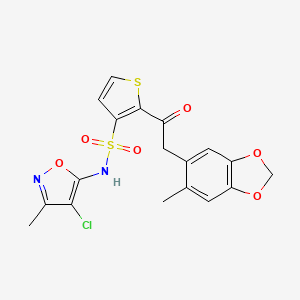

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.